5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a phenyl group attached to an isoindolinone core. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(morpholin-4-yl)propionic acid: Another compound with a bromine atom and a morpholine ring.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: Contains a bromine atom and a morpholine ring but differs in the core structure.
Uniqueness
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolinone core, which imparts specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
918331-52-9 |
---|---|
Molecular Formula |
C18H17BrN2O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
5-bromo-2-(3-morpholin-4-ylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-4-5-17-13(10-14)12-21(18(17)22)16-3-1-2-15(11-16)20-6-8-23-9-7-20/h1-5,10-11H,6-9,12H2 |
InChI Key |
ZOQZLBOKCUKMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)N3CC4=C(C3=O)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.